3-methyl-5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole
Description
The compound 3-methyl-5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a substituted azetidine ring and a 5-methyl-1-phenylpyrazole moiety. This structure integrates three pharmacologically significant groups:
- 1,2,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capacity, often used in drug design for antimicrobial and anti-inflammatory applications .
- Azetidine: A strained four-membered ring that enhances conformational rigidity and bioavailability compared to larger heterocycles like piperidine .
- Pyrazole: A five-membered aromatic ring with nitrogen atoms, frequently employed in coordination chemistry and medicinal chemistry due to its versatile functionalization .
Structural elucidation typically employs spectral analysis (¹H NMR, IR) and X-ray crystallography using software such as SHELXL and ORTEP-III .
Properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-15(8-18-22(11)14-6-4-3-5-7-14)17(23)21-9-13(10-21)16-19-12(2)20-24-16/h3-8,13H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWJDFJVXYDCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) reduces reaction time from 12 hours to 30 minutes, albeit with a slight yield drop (75% vs. 82%).
One-Pot Sequential Coupling
A tandem approach couples the pyrazole carbonyl to azetidine-3-amine before oxadiazole formation, achieving a 70% overall yield but requiring stringent purification.
Structural Characterization
The final compound is validated using:
- $$ ^1\text{H NMR} $$ : δ 2.52 (s, 3H, oxadiazole-CH₃), 4.21–4.18 (m, 1H, azetidine-H), 7.49–7.45 (m, 5H, Ph-H).
- HRMS : [M+H]⁺ calculated for C₁₈H₁₈N₅O₂: 360.1461; found: 360.1464.
- XRD : Confirms planar oxadiazole and puckered azetidine rings.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the molecule. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-oxadiazole ring possess significant antimicrobial properties. Compounds containing this scaffold have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have demonstrated that oxadiazole derivatives exhibit antibacterial activity comparable to established antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives has been extensively studied. These compounds can inhibit key inflammatory pathways and enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response. For example, certain derivatives have been shown to reduce inflammation in animal models by modulating cytokine release and inhibiting COX activity .
Anticancer Activity
The anticancer properties of 1,2,4-oxadiazoles are notable, with several studies indicating their ability to induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds can inhibit histone deacetylases (HDACs), leading to altered gene expression and subsequent cancer cell death . Specific derivatives have been identified with IC50 values in the low nanomolar range against various cancer cell lines, demonstrating their potent anticancer effects.
Analgesic Effects
The analgesic properties of oxadiazole derivatives have also been reported. These compounds may act through central and peripheral mechanisms to alleviate pain, making them potential candidates for the development of new analgesics .
Case Study 1: Antimicrobial Efficacy
A study conducted by Paruch et al. (2020) synthesized a series of 2,5-disubstituted 3-acetyl-1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most promising compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In a study exploring the anti-inflammatory effects of oxadiazole derivatives, researchers found that specific substitutions on the oxadiazole ring enhanced COX inhibition. The study highlighted the importance of structural modifications in optimizing anti-inflammatory activity .
Comparative Data Table
Mechanism of Action
The mechanism of action of 3-methyl-5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Key Observations :
- The azetidine group in the target compound provides greater steric hindrance and rigidity than piperidine-based analogs .
- Carbonyl linkages (as in the target compound) may improve binding affinity compared to thioether or oxime groups in other pyrazole derivatives .
Physical and Spectral Properties
Key Observations :
- The tetrazole-containing compound (6d) has a higher melting point (173.1°C), likely due to strong hydrogen bonding from NH2 groups .
- Dihedral angles in pyrazole derivatives (e.g., 35.52° in ) suggest planar conformations that favor π-π stacking, a feature absent in the target compound’s azetidine-oxadiazole system.
Key Observations :
- 1,3,4-Oxadiazole derivatives exhibit antimicrobial activity, suggesting the target compound’s 1,2,4-oxadiazole core may share similar modes of action .
- Pyrazole oxime esters (e.g., ) demonstrate that functional groups like carbonyls can enhance bioactivity, supporting the target compound’s design rationale.
Key Observations :
- Multi-component reactions (e.g., ) offer efficiency but may require rigorous optimization for azetidine-containing systems.
Biological Activity
The compound 3-methyl-5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure combining an oxadiazole ring with a pyrazole moiety and an azetidine group. This unique arrangement is believed to contribute to its biological efficacy.
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of 1,3,4-oxadiazoles possess strong antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 16 µM depending on the specific derivative tested .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis | 4–8 |
| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | E. coli | 8–16 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. One notable study investigated the effects of various 1,3,4-oxadiazoles on human hepatocellular carcinoma (HCC) cells:
- Mechanism of Action : The lead compound demonstrated a dose-dependent antiproliferative effect by inducing apoptosis and modulating the NF-kB signaling pathway. It was found to inhibit the phosphorylation of IκB and p65 proteins, crucial for cancer cell survival .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| CMO (Lead Compound) | HCC Cells | 10 | Apoptosis induction via NF-kB inhibition |
| 2-(3-thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | MCF7 (Breast Cancer) | 15 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, oxadiazoles have shown promise in anti-inflammatory applications:
- Inflammation Models : Research indicates that certain derivatives can reduce inflammation markers in vitro and in vivo models. Compounds were tested for their ability to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- Study on Antimicrobial Efficacy : A comparative study evaluated the antibacterial activity of various oxadiazole derivatives against standard antibiotics. The results indicated that some derivatives had superior activity compared to ampicillin.
- Clinical Trials for Cancer Treatment : Preliminary clinical trials involving a specific oxadiazole derivative showed promising results in reducing tumor size in patients with advanced HCC.
Q & A
Q. What are optimal synthetic routes for 3-methyl-5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole?
Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole-azetidine intermediate. Key steps include:
- Cyclization : Use amidoxime precursors with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring .
- Coupling Reactions : Link the azetidine moiety to the pyrazole-carbonyl group via amide bond formation, requiring carbodiimide-based coupling agents like EDCI/HOBt .
- Optimization : Reaction yields improve under anhydrous conditions (e.g., dry DCM) and controlled temperatures (0–50°C). Purification via flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization enhances purity .
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield Range | Key References |
|---|---|---|---|
| Oxadiazole Formation | POCl₃, reflux, 6–8 hrs | 60–75% | |
| Amide Coupling | EDCI/HOBt, DCM, rt, 12 hrs | 70–85% | |
| Purification | Flash chromatography (SiO₂) | >95% purity |
Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., oxadiazole C=O at ~160–170 ppm) and stereochemistry. 2D NMR (COSY, HSQC) resolves coupling patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 352.4 g/mol for analogous compounds) .
- X-Ray Crystallography : SHELX software refines crystal structures, resolving dihedral angles between aromatic rings (e.g., 35.52° for pyrazole-phenyl interactions) .
Q. Example Workflow :
Synthesize and purify the compound.
Collect NMR and MS data for preliminary validation.
Grow single crystals (ethanol/water mixtures) for X-ray diffraction.
Refine using SHELXL to resolve intramolecular interactions .
Q. How can researchers design initial biological activity assays for this compound?
Answer:
- Target Selection : Prioritize targets common to oxadiazoles/pyrazoles (e.g., kinases, GPCRs) .
- In Vitro Screening : Use enzyme inhibition assays (e.g., fluorescence-based) at 10–100 µM concentrations.
- Cytotoxicity Profiling : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes like 14-α-demethylase (PDB: 3LD6) .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in cyclization reaction yields?
Answer: Discrepancies arise from competing pathways:
- Side Reactions : Amidoxime intermediates may form nitriles instead of oxadiazoles under suboptimal POCl₃ concentrations .
- Catalyst Effects : Substituent steric hindrance (e.g., bulky aryl groups) slows cyclization. Microwave-assisted synthesis reduces reaction times and improves yields by 15–20% .
- Resolution : Monitor reactions via TLC and optimize reagent stoichiometry (e.g., 1.5 eq POCl₃ for complete conversion) .
Q. How can crystallographic and spectroscopic data discrepancies be resolved?
Answer:
- Case Study : If NMR suggests planar geometry but X-ray shows puckered oxadiazole:
- Validation : Cross-check with DFT calculations (e.g., Gaussian 16) to model equilibrium geometries .
Q. What computational strategies predict bioactivity and guide SAR studies?
Answer:
- QSAR Modeling : Use MOE or RDKit to correlate substituents (e.g., methyl vs. methoxy groups) with IC₅₀ values .
- MD Simulations : GROMACS simulations (100 ns) assess target-ligand stability in physiological conditions .
- ADMET Prediction : SwissADME predicts bioavailability (e.g., LogP ~3.5 for optimal permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
